molecular formula C22H25N5O3 B6564199 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide CAS No. 946368-92-9

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide

Cat. No. B6564199
CAS RN: 946368-92-9
M. Wt: 407.5 g/mol
InChI Key: WQRUTHPPWJRWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrimidine ring, an amine group, and a benzamide moiety .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, Schiff bases derived from 4-(dimethylamino)benzaldehyde have shown inhibitory effects on the corrosion of stainless steel in HCl medium .

Mechanism of Action

Target of Action

TCMDC-124726, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide, has been identified to target the Plasmodium falciparum Asparagine tRNA synthetase (PfAsnRS) and PfCLK3 . PfAsnRS is an enzyme that plays a crucial role in protein translation by charging tRNA with asparagine . PfCLK3 is an essential malarial kinase that plays a critical role in the regulation of malarial parasite RNA splicing .

Mode of Action

TCMDC-124726 interacts with its targets leading to significant changes in their function. It inhibits PfAsnRS via enzyme-mediated production of an Asn-TCMDC-124726 adduct . This inhibition disrupts protein translation and activates the amino acid starvation response . For PfCLK3, TCMDC-124726 acts as a covalent inhibitor .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-124726 affects the protein translation and RNA splicing pathways respectively . These disruptions can lead to downstream effects such as impaired growth and development of the Plasmodium falciparum parasite .

Pharmacokinetics

The compound’s potent activity against parasite cultures suggests it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of TCMDC-124726’s action include the inhibition of protein translation and activation of the amino acid starvation response due to PfAsnRS inhibition . The covalent inhibition of PfCLK3 disrupts the regulation of malarial parasite RNA splicing .

Action Environment

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest it may be effective in a variety of biological environments .

properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-14-10-20(27(2)3)26-22(23-14)25-17-8-6-16(7-9-17)24-21(28)15-11-18(29-4)13-19(12-15)30-5/h6-13H,1-5H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRUTHPPWJRWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.